

# Commercial Availability and Synthetic Pathways of 2-Nitrothiophene-3-carbaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 2-Nitrothiophene-3-carbaldehyde

Cat. No.: B3265802

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## Introduction

**2-Nitrothiophene-3-carbaldehyde** is a key heterocyclic building block in organic synthesis, particularly valued in the field of medicinal chemistry. Its unique electronic properties, arising from the electron-withdrawing nitro group and the reactive aldehyde functionality on the thiophene ring, make it a versatile precursor for the synthesis of a wide range of biologically active molecules. This technical guide provides an in-depth overview of the commercial availability of **2-Nitrothiophene-3-carbaldehyde**, details its synthetic routes, and explores its applications in drug discovery, with a focus on its role in the development of novel antibacterial agents.

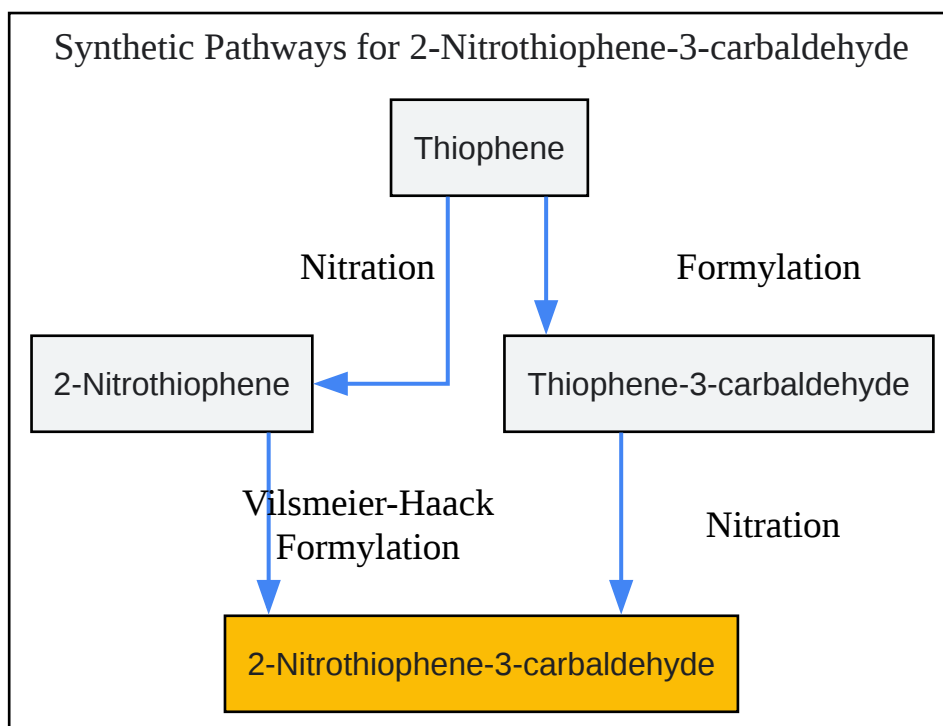
## Commercial Availability and Suppliers

**2-Nitrothiophene-3-carbaldehyde**, identified by the CAS Number 41057-04-9, is available from several chemical suppliers. The purity and available quantities vary among suppliers, and pricing is often available upon request. Researchers are advised to contact the suppliers directly for the most current information.

Supplier	CAS Number	Molecular Weight ( g/mol )	Purity	Available Quantities	Pricing
Benchchem	41057-04-9	157.15	Inquiry required	Inquiry required	Inquiry required
LGC Standards	41057-04-9	-	Inquiry required	Inquiry required	Inquiry required
BIOZOL	41057-04-9	157.14	Inquiry required	500 mg	Price on request[1]
Amadis Chemical	41057-04-9	-	Inquiry required	Inquiry required	Inquiry required
Generic Supplier (AS537137)	41057-04-9	-	98%	1g	\$484[2]

## Synthetic Pathways

The synthesis of **2-Nitrothiophene-3-carbaldehyde** can be approached through two primary retrosynthetic disconnections: formylation of a pre-existing 2-nitrothiophene ring or nitration of thiophene-3-carbaldehyde. The choice of route may depend on the availability of starting materials and the desired scale of the reaction.



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Synthetic routes to **2-Nitrothiophene-3-carbaldehyde**.

## Experimental Protocols

### 1. Synthesis of 2-Nitrothiophene (Precursor for Vilsmeier-Haack Route)

This procedure outlines the nitration of thiophene to produce 2-nitrothiophene, a key intermediate.

Materials:

- Thiophene
- Acetic anhydride
- Fuming nitric acid (sp. gr. 1.51)
- Glacial acetic acid

- Ice
- 2 L three-necked, round-bottomed flask
- Thermometer
- Motor stirrer
- Separatory funnel
- Büchner funnel

Procedure:[3]

- Prepare a solution of 84 g (1 mole) of thiophene in 340 cc of acetic anhydride.
- Separately, prepare a solution of 80 g (1.2 moles) of fuming nitric acid in 600 cc of glacial acetic acid. Caution: Mix the acids gradually by adding the nitric acid to the acetic acid with shaking and cooling.
- Divide both solutions into two equal parts.
- Add one-half of the nitric acid solution to the reaction flask and cool to 10°C.
- With moderate stirring, add one-half of the thiophene solution dropwise, maintaining the temperature below room temperature. A cold water bath can be used for cooling.
- After the initial addition, cool the reaction mixture back to 10°C and rapidly add the remaining nitric acid solution.
- Continue the dropwise addition of the remaining thiophene solution. A permanent light brown color should be maintained throughout the nitration.
- Allow the mixture to stand at room temperature for two hours.
- Pour the reaction mixture onto an equal weight of finely crushed ice with rapid shaking to precipitate the mononitrothiophene as pale yellow crystals.

- Filter the solid product using a Büchner funnel at a low temperature, wash thoroughly with ice water, press, and dry in a desiccator protected from light.
- The filtrate can be steam distilled to recover additional product.

## 2. Vilsmeier-Haack Formylation of 2-Nitrothiophene (General Procedure)

This protocol describes the introduction of the aldehyde group onto the 2-nitrothiophene ring. The Vilsmeier-Haack reagent is prepared in situ from phosphorus oxychloride and a substituted formamide, typically N,N-dimethylformamide (DMF).

### Materials:

- 2-Nitrothiophene
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
- Ice-water bath
- Round-bottom flask with a reflux condenser and dropping funnel
- Magnetic stirrer

### Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of N,N-dimethylformamide in the anhydrous solvent in an ice-water bath.
- Slowly add phosphorus oxychloride dropwise to the cooled DMF solution with vigorous stirring. This forms the Vilsmeier reagent, a chloroiminium salt.
- To this mixture, add a solution of 2-nitrothiophene in the anhydrous solvent dropwise, maintaining the low temperature.

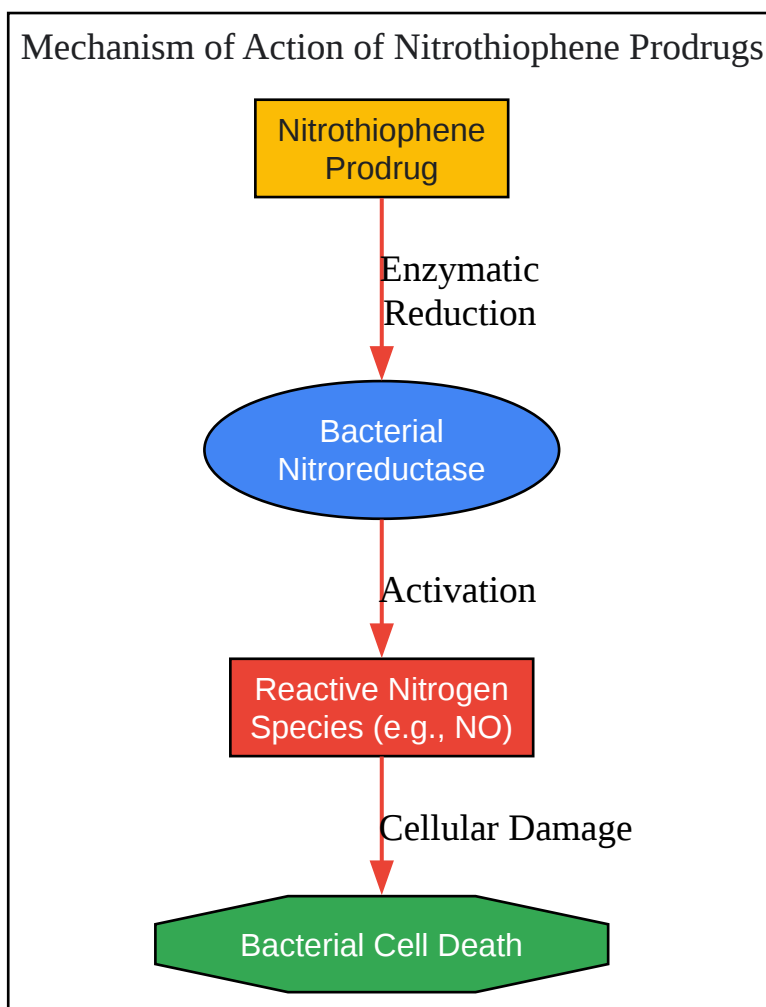
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.
- After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
- Neutralize the mixture with a suitable base (e.g., sodium bicarbonate, sodium hydroxide solution) until the pH is neutral or slightly basic.
- Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **2-Nitrothiophene-3-carbaldehyde**.

## Application in Drug Development: Antibacterial Agents

Nitroaromatic compounds, including nitrothiophenes, are a known class of prodrugs with significant potential in the development of new antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group within the target pathogen, leading to the formation of cytotoxic reactive nitrogen species.

## Mechanism of Action of Nitrothiophene-based Antibacterials

Derivatives of nitrothiophene have demonstrated efficacy against a range of bacteria, including multidrug-resistant strains. The proposed mechanism of action involves the activation of the nitrothiophene prodrug by bacterial nitroreductases.



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Activation of nitrothiophene prodrugs in bacteria.

This activation process generates nitric oxide (NO) and other reactive nitrogen intermediates that can cause widespread damage to bacterial cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. This broad-spectrum intracellular activity makes it more difficult for bacteria to develop resistance compared to drugs with a single, specific target.

## Conclusion

**2-Nitrothiophene-3-carbaldehyde** is a readily accessible and highly valuable scaffold for the synthesis of novel therapeutic agents. Its straightforward synthesis and the potent, multi-targeted mechanism of action of its derivatives underscore its importance in modern drug

discovery and development, particularly in the ongoing search for new antibiotics to combat the threat of antimicrobial resistance. The information provided in this guide serves as a comprehensive resource for researchers looking to explore the potential of this versatile chemical entity.

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## References

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- 2. 3-Thiophenecarboxaldehyde, 2-nitro- (6CI,9CI) | 41057-04-9 [amp.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
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